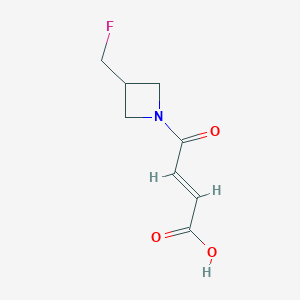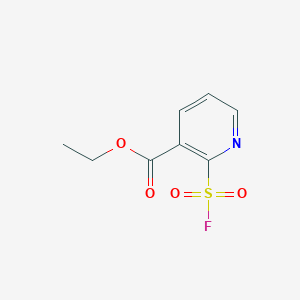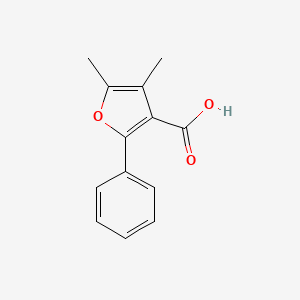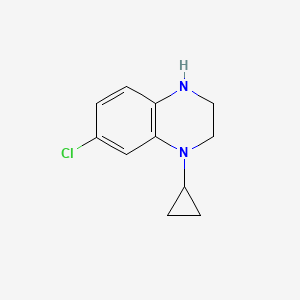
(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, more commonly known as FMABA, is an organic compound belonging to the class of azetidines. It is an important intermediate in the synthesis of a variety of biologically active molecules, and has been studied for its potential applications in medicinal chemistry and drug discovery. FMABA has been found to possess a wide range of biochemical and physiological effects, and is currently being investigated for its potential in laboratory experiments and research.
科学的研究の応用
FMABA has a wide range of potential applications in scientific research. It has been studied for its potential in medicinal chemistry and drug discovery, as well as its ability to act as a catalyst in various chemical reactions. In addition, FMABA has been investigated for its potential to act as a ligand in the synthesis of new compounds, and for its ability to act as a chiral agent in asymmetric synthesis.
作用機序
The mechanism of action of FMABA is not well understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows FMABA to participate in a variety of reactions, including the formation of new bonds and the catalyzation of various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMABA have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, FMABA has been found to possess antifungal and antibacterial properties, and has been studied for its potential to act as an anticonvulsant.
実験室実験の利点と制限
FMABA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a wide range of reactions. In addition, FMABA is stable under a variety of conditions, making it an ideal choice for use in long-term experiments. However, FMABA has some limitations for use in laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents before use. In addition, FMABA is not very soluble in organic solvents, making it difficult to obtain high concentrations.
将来の方向性
There are a number of potential future directions for research on FMABA. These include further investigation into its potential for use in medicinal chemistry and drug discovery, as well as its potential for use as a catalyst in various chemical reactions. In addition, further research is needed to better understand the biochemical and physiological effects of FMABA, and to explore its potential for use in asymmetric synthesis. Finally, further research is needed to explore the potential of FMABA as an anticonvulsant and to investigate its potential for use in the treatment of various diseases and conditions.
特性
IUPAC Name |
(E)-4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNGVOBUNLGSQN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)




![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)


![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)
